molecular formula C7H10N2O3 B6184381 ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate CAS No. 2105197-65-5

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Cat. No.: B6184381
CAS No.: 2105197-65-5
M. Wt: 170.17 g/mol
InChI Key: LDLKPUVCNDPBLF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate typically begins with readily available starting materials such as ethyl bromoacetate and 5-amino-1,2-oxazole.

    Reaction Steps:

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It can be used to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

This compound has shown promise in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism by which ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes, binding to receptors, or modulating cellular pathways. The molecular targets and pathways involved can vary widely, but common targets include enzymes like kinases and proteases, as well as receptors such as G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-amino-1,3-oxazol-4-yl)acetate
  • Methyl 2-(5-amino-1,2-oxazol-3-yl)acetate
  • Ethyl 2-(5-amino-1,2-thiazol-3-yl)acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, binding affinities, and selectivity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2105197-65-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)4-5-3-6(8)12-9-5/h3H,2,4,8H2,1H3

InChI Key

LDLKPUVCNDPBLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=C1)N

Purity

95

Origin of Product

United States

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